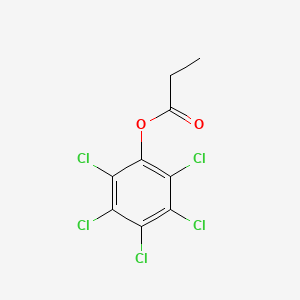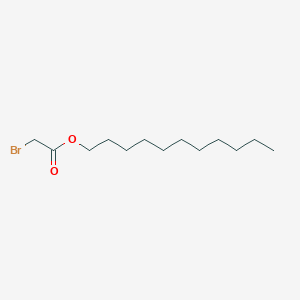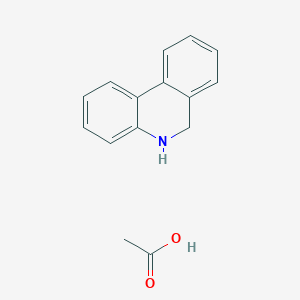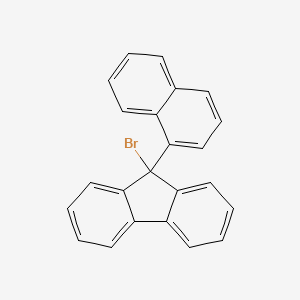
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to the fluorene core, which is further substituted with a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-(naphthalen-1-yl)-9h-fluorene typically involves the bromination of 9-(naphthalen-1-yl)-9h-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is the hydrogenated derivative of the original compound.
Aplicaciones Científicas De Investigación
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-Bromo-9-(naphthalen-1-yl)-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the aromatic structure play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Bromo-10-(naphthalen-1-yl)anthracene
- 9-Bromoanthracene
- 9,10-Dibromoanthracene
Uniqueness
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene is unique due to its specific substitution pattern and the presence of both fluorene and naphthalene moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
6321-74-0 |
|---|---|
Fórmula molecular |
C23H15Br |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
9-bromo-9-naphthalen-1-ylfluorene |
InChI |
InChI=1S/C23H15Br/c24-23(20-15-7-9-16-8-1-2-10-17(16)20)21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H |
Clave InChI |
XAUSBDSEEKGDSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4C5=CC=CC=C53)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


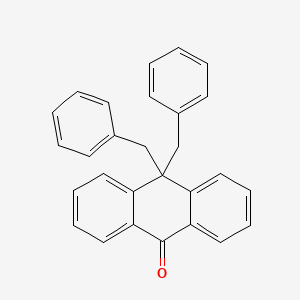
![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
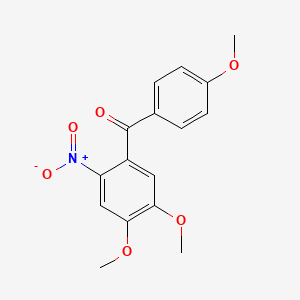
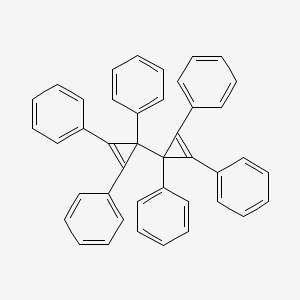

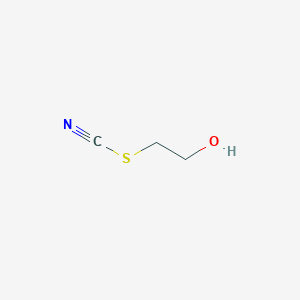
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
